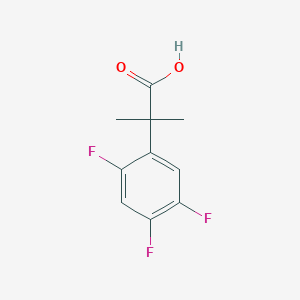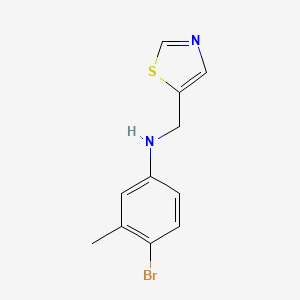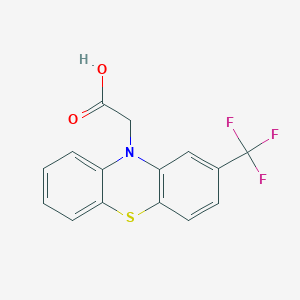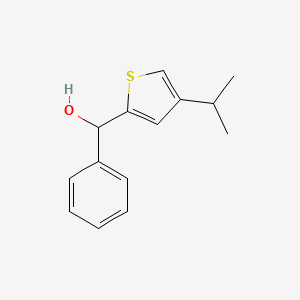
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. For example, the reaction of 2,4,5-trifluorobenzene with isobutyric acid in the presence of a catalyst such as zinc chloride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
2-Methyl-2-(4-trifluoromethyl-phenyl)-propionic acid: This compound has a similar structure but with a trifluoromethyl group at the 4-position instead of three fluorine atoms at the 2, 4, and 5 positions.
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): An analog with chlorine atoms instead of fluorine atoms, used as a herbicide.
Uniqueness
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is unique due to its trifluorophenyl substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals.
属性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC 名称 |
2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-7(12)8(13)4-6(5)11/h3-4H,1-2H3,(H,14,15) |
InChI 键 |
IYAFNCQGLLYDMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C=C1F)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)


amine](/img/structure/B13079853.png)
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)




![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)
